amine](/img/structure/B15325283.png)
[2-(3-Bromophenyl)propyl](ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)propylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propyl chain and an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)propylamine typically involves the following steps:
Bromination of Phenylpropane: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.
Amination: The 3-bromophenylpropane is then subjected to nucleophilic substitution with ethylamine under basic conditions, often using sodium or potassium hydroxide as the base. This results in the formation of 2-(3-Bromophenyl)propylamine.
Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)propylamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)propylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, thiolates, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 2-(3-Bromophenyl)propylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated phenylpropylamines on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting neurological disorders, given its structural similarity to certain neurotransmitters.
Industry:
Material Science: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can influence neurotransmitter systems, enzyme activity, or cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Chlorophenyl)propylamine
- 2-(3-Fluorophenyl)propylamine
- 2-(3-Methylphenyl)propylamine
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine) affects the compound’s reactivity and biological activity. Bromine, being larger and more polarizable, often imparts different properties compared to chlorine or fluorine.
- Methyl Substitution: The introduction of a methyl group instead of a halogen can significantly alter the compound’s steric and electronic properties, leading to different reactivity and biological effects.
Uniqueness:
- Bromine Atom: The bromine atom in 2-(3-Bromophenyl)propylamine provides unique reactivity patterns and biological interactions that are distinct from its chloro, fluoro, or methyl analogs.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-N-ethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-13-8-9(2)10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
KSCZKXOJFNWKFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(C)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



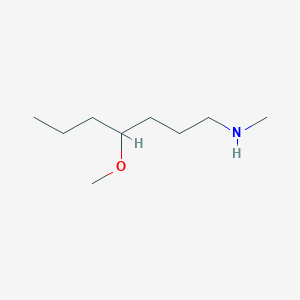
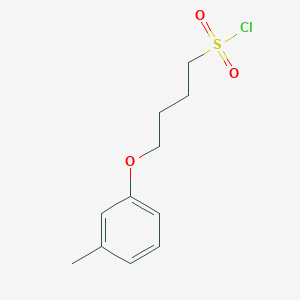

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)

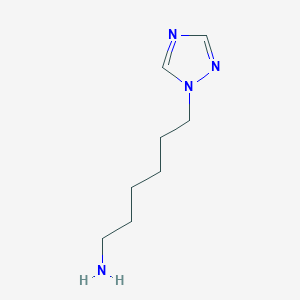

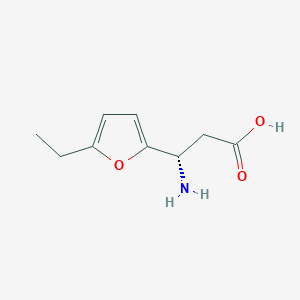
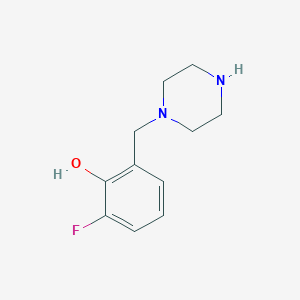
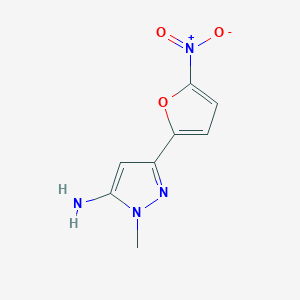
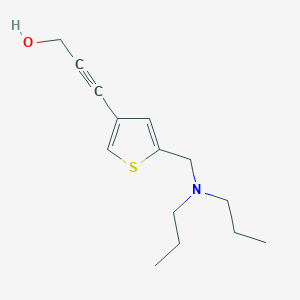
![1-{[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B15325299.png)
